molecular formula C8H10N2O2 B1600855 N-Methoxy-N-methylpicolinamide CAS No. 148493-07-6

N-Methoxy-N-methylpicolinamide

Cat. No. B1600855
M. Wt: 166.18 g/mol
InChI Key: JDRKBLOKFWKWKA-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylpicolinamide is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 g/mol . The IUPAC name for this compound is N-methoxy-N-methylpyridine-2-carboxamide .


Synthesis Analysis

The synthesis of N-Methoxy-N-methylpicolinamide and similar compounds is a topic of interest in medicinal chemistry . The development of novel less toxic, low cost and very energetic N-methylpicolinamide-bearing hybrids is a hot research topic .


Molecular Structure Analysis

The molecular structure of N-Methoxy-N-methylpicolinamide includes 12 heavy atoms . The compound has a complexity of 161 as computed by Cactvs 3.4.6.11 .


Chemical Reactions Analysis

N-Methoxy-N-methylpicolinamide is involved in various chemical reactions. For instance, it has been used in the development of anticancer therapeutics .


Physical And Chemical Properties Analysis

N-Methoxy-N-methylpicolinamide has a topological polar surface area of 42.4 Ų . It has a XLogP3 of -0.4, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Anticancer Therapeutics

N-Methoxy-N-methylpicolinamide plays a significant role in the development of anticancer therapeutics. It is used in the synthesis of picolinamide-containing heterocyclic compounds, which show potential as potent anticancer agents. The structure-activity relationship (SAR) studies of these compounds help in the innovation and development of more effective drugs against various cancers (Moku et al., 2019).

Synthetic Utility in Chemistry

N-Methoxy-N-methylamide, also known as the Weinreb amide, is extensively used in synthetic chemistry. Its application as an acylating agent for organolithium or organomagnesium reagents and as a robust equivalent for an aldehyde group has been vital in various synthetic endeavors. This versatility has made it popular in both academic and industrial settings, including large-scale pharmaceutical manufacturing (Balasubramaniam & Aidhen, 2008).

Radioligand Binding Studies

N-Methoxy-N-methylpicolinamide derivatives have been used in radioligand binding studies to evaluate their affinity for sigma-2 receptors, which are important in understanding certain pharmacological profiles. These studies aid in developing ligands for in vitro research (Xu et al., 2005).

Novel Kinase Inhibitors

Compounds containing the N-methylpicolinamide moiety have been synthesized and evaluated as potential kinase inhibitors, particularly targeting c-Met kinase. These compounds have shown promise in inhibiting cancer cell proliferation, offering a new avenue for cancer treatment (Wang et al., 2018).

Future Directions

The development of N-methylpicolinamide-bearing hybrids is a current research topic, particularly in the field of medicinal chemistry . These compounds are being explored for their potential as less toxic, low cost, and very energetic anticancer agents .

properties

IUPAC Name

N-methoxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRKBLOKFWKWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474009
Record name N-METHOXY-N-METHYLPICOLINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylpicolinamide

CAS RN

148493-07-6
Record name N-METHOXY-N-METHYLPICOLINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Picolinic acid (1.00 g, 8.12 mmol) was dissolved in DMF (40 mL), and N,O-dimethylhydroxylamine hydrochloride (1.58 g, 16.2 mmol), EDC hydrochloride (3.12 g, 16.2 mmol), 1-hydroxybenzotriazole monohydrate (2.48 mg, 16.2 mmol) and triethylamine (2.25 ml, 16.2 mmol) were added thereto, followed by stirring at 50° C. for 3 hours. A saturated aqueous solution of sodium hydrogencarbonate was added to the reaction mixture, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane:ethyl acetate=1:4) to afford N-methoxy-N-methylpyridine-2-carboxamide (988 mg, 73%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
2.48 mg
Type
reactant
Reaction Step Two
Quantity
2.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-Methoxymethylamine (1.05 g) was dissolved in THF-water (25:1, 5 ml) with anhydrous K2CO3 (1.5 g), and the solution was stirred at room temperature for 30 minutes. It was then transferred by syringe into a flask containing 3-[(3-chlorophenyl)thiomethyl]-2-pyridinecarboxylic acid (2.0 g, 7.16 mmol) in a mixture of THF (3 ml), DMF (2 ml) and NMM (0.5 ml). HOBT (180 mg, 1.33 mmol) and EDCI (255 mg, 1.33 mmol) were added at 0° C. and the mixture was then stirred 28 hours at room temperature. The reaction mixture was diluted with water and extracted with EtOAc. The extracts were washed with brine, dried (Na2SO4), filtered and concentrated. The product was chromatographed on silica in 2%MeOH/CH2Cl2 and afforded 200 mg of 3-[(3-chlorophenyl)thiomethyl)]-N-methoxy-N-methyl-2-pyridinecarboxamide; MS (EI, M)=292; MS (CI, M+H)=293.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mg
Type
reactant
Reaction Step Three
Name
Quantity
255 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

EDCI (2.30 g, 0.012 mol) and 1-hydroxy benztriazole (1.36 g, 0.009 mol) were added o a stirred solution of pyridine-2-carboxylic acid (1.0 g, 0.008 mol) in N,N-dimethyl formamide (16 mL) at 0° C. The reaction mixture was allowed to stir for 15 min then triethyl amine was added followed by addition of N,O-dimethyl hydroxyl amine hydrochloride at 0° C. The resulting mixture was stirred at RT overnight. The reaction mixture was partitioned between water (30 mL) and ethyl acetate (2×30 mL). The organic layer was dried over sodium sulphate and concentrated. The crude product was purified by column chromatography using 100-200 mesh silica gel and 0-20% EtOAc: Hexane as eluant to obtain product.
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Picolinic acid (12.3 g, 100 mmol), N,N-carbonyldiimidazole (17.8 g, 110 mmol) and anhydrous CH2Cl2 (150 mL) were combined and stirred at room temperature for 60 minutes. To the reaction mixture was added a solution of N,O-dimethylhydroxylamine hydrochloride (10.7 gr, 0.11 mole), anhydrous CH2Cl2 (50 mL) and diisopropylethylamine (20 mL), and stirring continued overnight. The reaction mixture was concentrated in vacuo and purified by flash chromatography (silica gel 60, MeOH/CH2Cl2, 9:1) to afford pyridine-2-carboxylic acid methoxy-methyl-amide (a pale yellow liquid, 15.9 g, 95%); ESI) m/z 167.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

N-Methylmorpholine (3.7 ml) is added to a solution of picolinic acid (2.05 g, 16.65 mmol) in anhydrous dichloromethane (50 mL) and cooled to −15° C. Isobutyl chloroformate (2.2 ml, 16.75 mmol) is added thereto, and the mixture is stirred for 15 hr, after which N,O-dimethylhydroxylamine hydrochloride (1.63 g, 16.71 mmol) is added. After 15 min, the cooling bath is removed and stirring is continued at room temperature for 4 hr. The reaction mixture is added to water (50 ml) and extracted with dichloromethane. The organic phases are washed with water and brine and dried over Na2SO4. The residue is chromatographed on silica gel to afford N-methoxy-N-methylpyridine-2-carboxamide as a colorless oil (2.2 g; 80% yield).
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
1.63 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N-methylpicolinamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N-methylpicolinamide
Reactant of Route 3
Reactant of Route 3
N-Methoxy-N-methylpicolinamide

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